![molecular formula C19H23N3O4S B4956111 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline](/img/structure/B4956111.png)
4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, similar to the target compound, typically involves the reaction of nitroaniline derivatives with sulfonyl chlorides or through the direct functionalization of aniline precursors. For example, the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine has been demonstrated using 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl and N-arylsulfonyl derivatives with high purity and good yield (Khazalpour & Nematollahi, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline often exhibits significant nonlinearity and complexity due to the presence of multiple substituents. These structural features can be elucidated using techniques such as X-ray diffraction, providing insights into the compound's conformation and the spatial orientation of its functional groups. For instance, the crystal structure of related compounds has shown non-planar configurations and intermolecular hydrogen bonding, contributing to their stability and reactivity (Qian et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline derivatives is influenced by the nitro and sulfonyl groups, which can participate in various reactions including nucleophilic substitutions, electrophilic additions, and redox reactions. For example, nitro(pentafluorosulfanyl)benzenes have been shown to undergo direct amination in the presence of trimethylhydrazinium iodide, highlighting the reactivity of the nitro group in facilitating nitrogen introduction into aromatic rings (Pastýříková et al., 2012).
Physical Properties Analysis
The physical properties of 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are often determined through methods like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), providing valuable information for the compound's handling and processing (Kalaivanan & Srinivasan, 2017).
Chemical Properties Analysis
The chemical properties of 4-(1-azepanylsulfonyl)-N-benzyl-2-nitroaniline, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by its functional groups. Studies on similar compounds have shown how structural features affect reactivity, stability, and interaction with other molecules, guiding their application in synthetic chemistry and materials science (Dong et al., 2015).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-22(24)19-14-17(27(25,26)21-12-6-1-2-7-13-21)10-11-18(19)20-15-16-8-4-3-5-9-16/h3-5,8-11,14,20H,1-2,6-7,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBUTZOSEQEONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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